N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Potential
Several studies have synthesized and evaluated derivatives of oxadiazole, azetidine, and acetamide for their antibacterial efficacy against a range of bacterial strains including gram-positive and gram-negative bacteria. For instance, compounds have shown moderate to good activity against S. aureus and E. coli, indicating their potential as antibacterial agents (Desai et al., 2008), (Mistry et al., 2009).
Enzyme Inhibition
Compounds bearing the 1,3,4-oxadiazole moiety have been investigated for their inhibitory potential against various enzymes. Research has shown that these compounds exhibit modest antibacterial potential and can act as inhibitors for enzymes like α-glucosidase, acetylcholinesterase, and urease, highlighting their potential use in addressing diseases related to these enzymes (Virk et al., 2023), (Iftikhar et al., 2019).
Anticancer and Antimicrobial Activity
Novel derivatives have also been synthesized and characterized for their potential anticancer and antimicrobial activities. Some compounds have demonstrated promising activities against A549 cells and showed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant strains. This suggests the role of these derivatives in developing treatments for cancer and combating antimicrobial resistance (Kairytė et al., 2022).
Molecular Docking and Biological Screening
Further, molecular docking and biological screening have been used to assess the interaction of these derivatives with biological targets, providing insights into their mode of action and enhancing their design for specific therapeutic applications. These studies help in understanding the compound's binding affinities and predicting their biological activities, which is crucial for drug development processes (Basra et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the tau protein . Tau proteins are abundant in neurons of the central nervous system and are involved in microtubule assembly and stability . They play a crucial role in maintaining the neuronal structure and function .
Mode of Action
The compound acts as a bifunctional modulator of tau protein . It contains a ligand at one end that binds to the E3 ubiquitin ligase, and at the other end, it has a moiety that binds to the tau protein . This arrangement places the tau protein in proximity to the ubiquitin ligase, leading to the degradation (and inhibition) of tau .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system (UPS) , a critical pathway for protein degradation . By promoting the ubiquitination and subsequent degradation of tau protein, the compound can potentially modulate the pathological aggregation of tau, which is implicated in several neurodegenerative disorders .
Result of Action
The compound’s action leads to the degradation and inhibition of tau protein . This can potentially prevent or treat diseases or disorders that result from the aggregation or accumulation of tau protein .
Properties
IUPAC Name |
N-[4-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-12(26)22-17-7-5-13(6-8-17)20(27)25-10-15(11-25)19-23-18(24-28-19)14-3-2-4-16(21)9-14/h2-9,15H,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVFBHOMUQJAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.